

Illuminating Disease Pathways: In Vivo Imaging with 7-Aminoisoquinolin-1(2H)-one Derivatives

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Compound of Interest

Compound Name: 7-aminoisoquinolin-1(2H)-one

Cat. No.: B063576

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Introduction: The Versatility of the Isoquinolinone Scaffold in In Vivo Imaging

The **7-aminoisoquinolin-1(2H)-one** core structure has emerged as a privileged scaffold in medicinal chemistry and chemical biology. Initially recognized for its potent inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, its utility has expanded into the realm of in vivo imaging.^{[1][2]} This guide provides an in-depth exploration of the application of **7-aminoisoquinolin-1(2H)-one** derivatives as versatile agents for non-invasive imaging in living subjects, catering to researchers, scientists, and drug development professionals. We will delve into two primary imaging modalities: fluorescence imaging, leveraging the intrinsic photophysical properties of these compounds, and Positron Emission Tomography (PET), utilizing their radiolabeled analogues to visualize and quantify biological processes at the molecular level. The following sections will provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical proficiency and a deep understanding of the underlying principles.

PART I: Fluorescence Imaging with Isoquinolinone Derivatives

Application Note: Leveraging Intrinsic Fluorescence for Cellular and In Vivo Targeting

While the parent **7-aminoisoquinolin-1(2H)-one** scaffold's intrinsic fluorescence is modest, strategic modifications can significantly enhance its photophysical properties, transforming it into a powerful tool for fluorescence imaging. The introduction of electron-donating or - withdrawing groups can tune the excitation and emission wavelengths, as well as improve the quantum yield.^{[3][4][5]} For instance, derivatives of 7-(diethylamino)quinolin-2(1H)-one have demonstrated significant fluorescence quantum yields, making them suitable for imaging applications.^[6] This inherent fluorescence can be exploited to visualize the distribution of these molecules in real-time, from subcellular compartments to whole organisms.

A key application of fluorescent isoquinolinone derivatives is in the study of PARP1, a critical enzyme in the DNA damage response (DDR).^{[7][8]} PARP inhibitors bearing a fluorescent tag, such as PARPi-FL (a BODIPY-FL conjugate of an olaparib-like scaffold), have been successfully used to image PARP1 expression *in vivo*.^[2] These fluorescent probes allow for the direct visualization of drug-target engagement and can provide invaluable insights into the pharmacokinetics and pharmacodynamics of PARP inhibitors in preclinical models.

Data Presentation: Photophysical and Biological Properties of Fluorescent PARP Inhibitors

The following table summarizes the key properties of a representative fluorescent PARP inhibitor, PARPi-FL, to provide a reference for the expected characteristics of imaging agents based on the isoquinolinone scaffold.

Property	Value	Reference
Excitation Maximum (λ_{ex})	503 nm	[2]
Emission Maximum (λ_{em})	512 nm	[2]
PARP1 IC ₅₀	12.2 nM	[2]
In Vivo Tumor Uptake	High contrast imaging of PARP1 expressing nuclei	[2]

Protocol: **In Vivo** Fluorescence Imaging of Tumor-Targeted Isoquinolinone Derivatives in a Murine Model

This protocol provides a generalized framework for *in vivo* fluorescence imaging using a **7-aminoisoquinolin-1(2H)-one** derivative designed as a fluorescent probe.

1. Probe Preparation and Animal Model

- **Probe Formulation:** Dissolve the fluorescent isoquinolinone derivative in a biocompatible solvent, such as a mixture of DMSO and saline or a formulation containing Kolliphor. The final concentration should be optimized based on the probe's brightness and *in vivo* efficacy.
- **Animal Model:** Utilize tumor-bearing mice, for example, with subcutaneous xenografts of a cancer cell line known to overexpress the target of interest (e.g., PARP1).

2. In Vivo Imaging Procedure

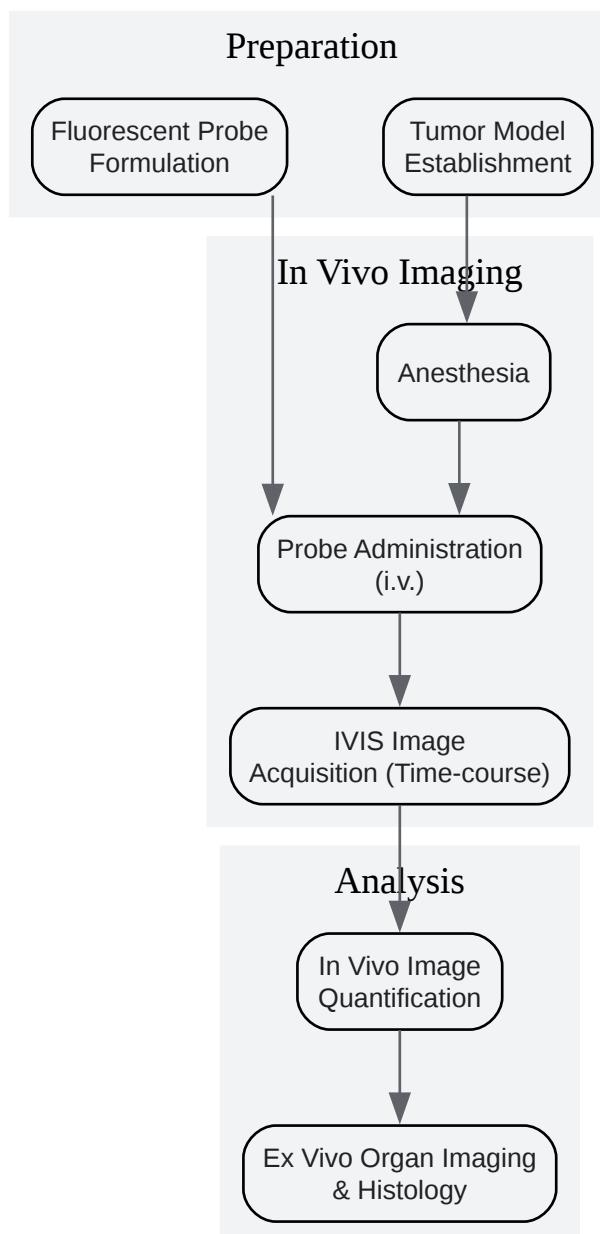
- **Anesthesia:** Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.
- **Probe Administration:** Inject the formulated fluorescent probe intravenously (i.v.) via the tail vein. The injection volume should typically be around 100-200 μ L.
- **Image Acquisition:**
 - Place the anesthetized mouse in an *in vivo* imaging system (IVIS) equipped for fluorescence imaging.
 - Acquire a baseline (pre-injection) image.
 - Acquire a series of images at different time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
 - Set the excitation and emission filters appropriate for the specific fluorescent probe.

3. Data Analysis and Ex Vivo Validation

- **Image Analysis:** Quantify the fluorescence intensity in the tumor region and other organs of interest over time using the imaging system's software.

- **Ex Vivo Validation:** At the end of the imaging study, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues ex vivo to confirm the in vivo signal localization and perform further histological or biochemical analysis (e.g., immunohistochemistry for the target protein).

Visualization: Experimental Workflow for In Vivo Fluorescence Imaging



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